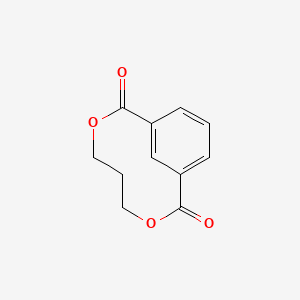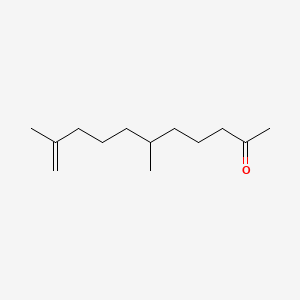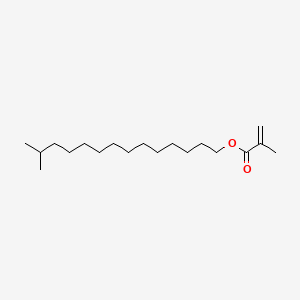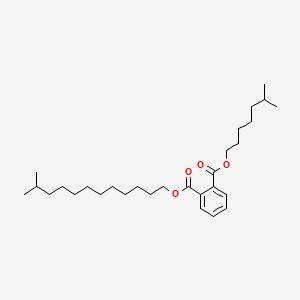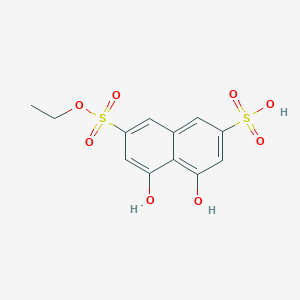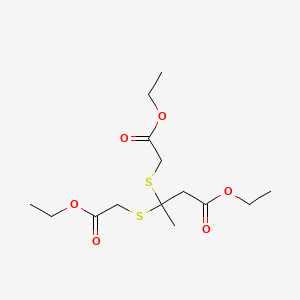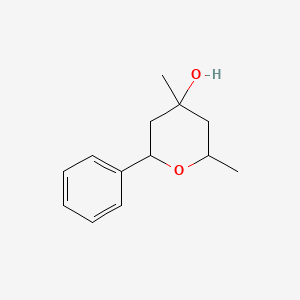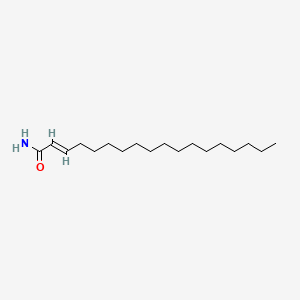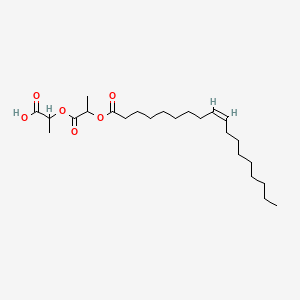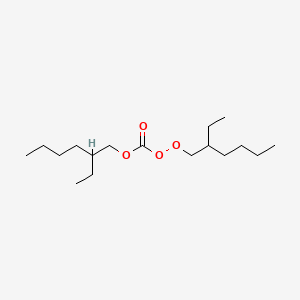
Sodium 2-ethyl-3-hydroxyhexyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 2-ethyl-3-hydroxyhexyl sulphate is synthesized through the esterification of 2-ethyl-3-hydroxyhexanol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, 2-ethyl-3-hydroxyhexanol and sulfuric acid, are mixed in reactors, and the resulting ester is neutralized with sodium hydroxide. The product is then purified and concentrated for commercial use .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-ethyl-3-hydroxyhexyl sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it back to the alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: 2-ethyl-3-hydroxyhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-ethyl-3-hydroxyhexyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of sodium 2-ethyl-3-hydroxyhexyl sulphate involves its ability to reduce surface tension and disrupt lipid membranes. This property makes it effective in breaking down cell membranes in biological applications and enhancing the solubility of hydrophobic compounds in industrial processes .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but a different molecular structure.
Sodium tetradecyl sulfate: Used in medical applications, particularly in sclerotherapy.
Sodium 2-ethylhexyl sulfate: Similar in structure but with different chain length and properties.
Uniqueness
Sodium 2-ethyl-3-hydroxyhexyl sulphate is unique due to its specific chain length and hydroxyl group, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring precise control over surfactant behavior .
Properties
CAS No. |
84962-92-5 |
|---|---|
Molecular Formula |
C8H17NaO5S |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
sodium;(2-ethyl-3-hydroxyhexyl) sulfate |
InChI |
InChI=1S/C8H18O5S.Na/c1-3-5-8(9)7(4-2)6-13-14(10,11)12;/h7-9H,3-6H2,1-2H3,(H,10,11,12);/q;+1/p-1 |
InChI Key |
ILQMPQOCAOYYHC-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(C(CC)COS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


